Cas no 338412-29-6 (2-(4-CHLOROPHENYL)-N-[(METHOXYIMINO)METHYL]-2-[3-(TRIFLUOROMETHYL)-2-QUINOXALINYL]ACETAMIDE)
![2-(4-CHLOROPHENYL)-N-[(METHOXYIMINO)METHYL]-2-[3-(TRIFLUOROMETHYL)-2-QUINOXALINYL]ACETAMIDE structure](https://ja.kuujia.com/scimg/cas/338412-29-6x500.png)
2-(4-CHLOROPHENYL)-N-[(METHOXYIMINO)METHYL]-2-[3-(TRIFLUOROMETHYL)-2-QUINOXALINYL]ACETAMIDE 化学的及び物理的性質
名前と識別子
-
- 2-(4-CHLOROPHENYL)-N-[(METHOXYIMINO)METHYL]-2-[3-(TRIFLUOROMETHYL)-2-QUINOXALINYL]ACETAMIDE
- 2-(4-chlorophenyl)-N-[(1E)-(methoxyimino)methyl]-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide
- 2-Quinoxalineacetamide, α-(4-chlorophenyl)-N-[(methoxyamino)methylene]-3-(trifluoromethyl)-
- 2-(4-Chlorophenyl)-N-((methoxyimino)methyl)-2-(3-(trifluoromethyl)-2-quinoxalinyl)acetamide
-
- インチ: 1S/C19H14ClF3N4O2/c1-29-25-10-24-18(28)15(11-6-8-12(20)9-7-11)16-17(19(21,22)23)27-14-5-3-2-4-13(14)26-16/h2-10,15H,1H3,(H,24,25,28)
- InChIKey: MNFZQTLWCPOZBN-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(C(N/C=N/OC)=O)C1C(C(F)(F)F)=NC2C=CC=CC=2N=1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 29
- 回転可能化学結合数: 5
- 複雑さ: 584
- XLogP3: 4.1
- トポロジー分子極性表面積: 76.5
2-(4-CHLOROPHENYL)-N-[(METHOXYIMINO)METHYL]-2-[3-(TRIFLUOROMETHYL)-2-QUINOXALINYL]ACETAMIDE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670980-2mg |
(E)-2-(4-chlorophenyl)-N-((methoxyimino)methyl)-2-(3-(trifluoromethyl)quinoxalin-2-yl)acetamide |
338412-29-6 | 98% | 2mg |
¥588 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670980-25mg |
(E)-2-(4-chlorophenyl)-N-((methoxyimino)methyl)-2-(3-(trifluoromethyl)quinoxalin-2-yl)acetamide |
338412-29-6 | 98% | 25mg |
¥1323 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670980-1mg |
(E)-2-(4-chlorophenyl)-N-((methoxyimino)methyl)-2-(3-(trifluoromethyl)quinoxalin-2-yl)acetamide |
338412-29-6 | 98% | 1mg |
¥445 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670980-100mg |
(E)-2-(4-chlorophenyl)-N-((methoxyimino)methyl)-2-(3-(trifluoromethyl)quinoxalin-2-yl)acetamide |
338412-29-6 | 98% | 100mg |
¥1901 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670980-5mg |
(E)-2-(4-chlorophenyl)-N-((methoxyimino)methyl)-2-(3-(trifluoromethyl)quinoxalin-2-yl)acetamide |
338412-29-6 | 98% | 5mg |
¥546 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670980-10mg |
(E)-2-(4-chlorophenyl)-N-((methoxyimino)methyl)-2-(3-(trifluoromethyl)quinoxalin-2-yl)acetamide |
338412-29-6 | 98% | 10mg |
¥945 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670980-20mg |
(E)-2-(4-chlorophenyl)-N-((methoxyimino)methyl)-2-(3-(trifluoromethyl)quinoxalin-2-yl)acetamide |
338412-29-6 | 98% | 20mg |
¥1210 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670980-50mg |
(E)-2-(4-chlorophenyl)-N-((methoxyimino)methyl)-2-(3-(trifluoromethyl)quinoxalin-2-yl)acetamide |
338412-29-6 | 98% | 50mg |
¥1226 | 2023-04-14 |
2-(4-CHLOROPHENYL)-N-[(METHOXYIMINO)METHYL]-2-[3-(TRIFLUOROMETHYL)-2-QUINOXALINYL]ACETAMIDE 関連文献
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
2-(4-CHLOROPHENYL)-N-[(METHOXYIMINO)METHYL]-2-[3-(TRIFLUOROMETHYL)-2-QUINOXALINYL]ACETAMIDEに関する追加情報
Introduction to 2-(4-CHLOROPHENYL)-N-[(METHOXYIMINO)METHYL]-2-[3-(TRIFLUOROMETHYL)-2-QUINOXALINYL]ACETAMIDE (CAS No. 338412-29-6)
2-(4-CHLOROPHENYL)-N-[(METHOXYIMINO)METHYL]-2-[3-(TRIFLUOROMETHYL)-2-QUINOXALINYL]ACETAMIDE, identified by its Chemical Abstracts Service (CAS) number 338412-29-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a complex aromatic and heterocyclic structure, exhibits a unique combination of functional groups that make it a promising candidate for further research and development in drug discovery.
The molecular framework of this compound includes a 4-chlorophenyl group, a (methoxyimino)methyl moiety, and a 3-(trifluoromethyl)-2-quinoxalinylacetyl group. These structural elements contribute to its distinct chemical properties, which may be leveraged for various biological activities. The presence of the trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity, making it a valuable feature in the design of bioactive molecules.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. The unique structural features of 2-(4-chlorophenyl)-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)-2-quinoxalinylacetamide position it as a potential lead compound for such therapeutic applications. Its aromatic and heterocyclic components suggest interactions with biological targets like enzymes and receptors, which are critical for drug efficacy.
One of the most compelling aspects of this compound is its potential to serve as a scaffold for structure-based drug design. By leveraging computational methods such as molecular docking and virtual screening, researchers can explore how this molecule interacts with specific biological targets. Preliminary studies have hinted at its ability to bind to enzymes involved in cancer cell proliferation, suggesting its utility in oncology research.
The quinoxalinylacetyl moiety in the molecule is particularly noteworthy, as quinoxaline derivatives have shown promise in various therapeutic contexts. Quinoxalines are known for their ability to inhibit enzymes like kinases and phosphodiesterases, which are often dysregulated in disease states. The incorporation of a trifluoromethyl group further enhances the pharmacological potential of this scaffold by improving lipophilicity and reducing metabolic degradation.
Additionally, the (methoxyimino)methyl group introduces a reactive site that could be exploited for further chemical modifications. This functionality allows for the attachment of other pharmacophores or probes, enabling the development of tool compounds for biochemical studies. Such modifications could help elucidate the mechanism of action of this compound and identify new therapeutic opportunities.
Recent advancements in synthetic chemistry have made it possible to access complex molecules like 2-(4-chlorophenyl)-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)-2-quinoxalinylacetamide with greater efficiency and precision. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations have streamlined the synthesis of these intricate structures. These improvements have not only reduced production costs but also enabled the exploration of more diverse chemical space.
The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how it is absorbed, distributed, metabolized, and excreted (ADME) is crucial for assessing its potential as a drug candidate. Preliminary pharmacokinetic studies suggest that the presence of the trifluoromethyl group may contribute to prolonged circulation time, increasing its bioavailability and therapeutic window.
In conclusion, 2-(4-chlorophenyl)-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)-2-quinoxalinylacetamide (CAS No. 338412-29-6) represents a fascinating subject for further research in medicinal chemistry. Its complex structure and unique functional groups offer opportunities for developing novel therapeutics targeting various diseases. As research continues to uncover new biological activities and synthetic strategies, this compound holds promise as a valuable tool in the quest for innovative treatments.
338412-29-6 (2-(4-CHLOROPHENYL)-N-[(METHOXYIMINO)METHYL]-2-[3-(TRIFLUOROMETHYL)-2-QUINOXALINYL]ACETAMIDE) Related Products
- 1629673-00-2(2-Bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide)
- 1434141-91-9(3-Ethynyl-8-oxabicyclo[3.2.1]octane)
- 1529147-63-4(Piperidine, 3-(4-methoxyphenyl)-4-methyl-)
- 153408-28-7((R)-Azelastine Hydrochloride)
- 2138041-25-3(6-(cyclohexylamino)-2-(trifluoromethyl)pyridine-3-carboxylic acid)
- 2172356-57-7(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbutanoic acid)
- 1396809-90-7(3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide)
- 2319838-88-3(3,3-diphenyl-1-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidin-1-yl}propan-1-one)
- 1015846-73-7(3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline)
- 1261939-32-5(4-(3-Fluoro-2-methylphenyl)-3-methylbenzoic acid)




